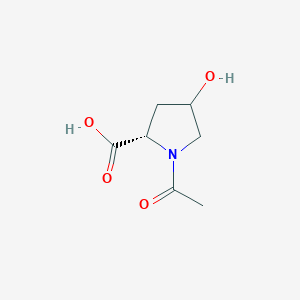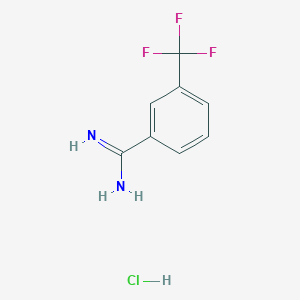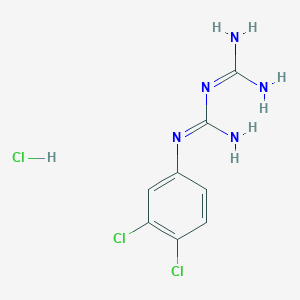
4-(Difluoromethoxy)benzonitrile
Übersicht
Beschreibung
4-(Difluoromethoxy)benzonitrile is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various benzonitrile derivatives with different substituents, such as trifluoromethyl groups and fluoroalkyl chains. These compounds are of interest due to their diverse applications, including their use in high voltage lithium-ion batteries, as functionalized phthalocyanines, in liquid-crystalline materials, and as androgen receptor antagonists .
Synthesis Analysis
The synthesis of benzonitrile derivatives can involve multiple steps, including bromination, Grignard reactions, cyanidation, and amination, as demonstrated in the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide . The synthesis process aims to introduce specific functional groups to the benzonitrile core, which can significantly alter the compound's properties and potential applications.
Molecular Structure Analysis
The molecular structure of benzonitrile derivatives can be characterized using various spectroscopic methods, including UV-vis, FT-IR, 1H NMR, 19F NMR, and mass spectrometry . The presence of electronegative substituents, such as trifluoromethyl groups, can lead to deformation of the aromatic ring, as observed in 4-(Trifluoromethyl)benzonitrile . These structural modifications can influence the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
Benzonitrile derivatives can participate in a range of chemical reactions, depending on their functional groups. For instance, the presence of a trifluoromethyl group can affect the oxidative stability of the compound, as seen in the case of 4-(Trifluoromethyl)benzonitrile used as an electrolyte additive in lithium-ion batteries . The reactivity of these compounds can be exploited in various applications, from material science to pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzonitrile derivatives are influenced by their molecular structure. For example, the introduction of perfluoroalkyl chains can impart notable smectic properties to the molecules, leading to the formation of smectic A and B phases characterized by X-ray diffraction . The solubility of these compounds in organic solvents can also be tailored by functionalization, as seen with polyfluorinated phthalocyanines .
Wissenschaftliche Forschungsanwendungen
Electrolyte Additive in Lithium Ion Batteries
A study by Huang et al. (2014) explored 4-(Trifluoromethyl)-benzonitrile as a novel electrolyte additive for high-voltage lithium-ion batteries. It was found to significantly improve the cyclic stability of the battery, indicating potential applications in enhancing battery performance.
Optical Nonlinearity Applications
Research by Trejo-Durán et al. (2009) investigated the optical characterization of 4-(4-pentenyloxy)benzonitrile, revealing its ability to create self-organized patterns due to thermally self-induced nonlinearity. This suggests applications in optical devices where such patterns are beneficial.
Insights into Dual Fluorescence
Köhn and Hättig (2004) conducted a study on 4-(Dimethyl-amino)benzonitrile, a molecule known for dual fluorescence. Their research, as detailed in their paper, helps in understanding the molecular structure and behavior of such compounds under fluorescence, potentially guiding the development of fluorescence-based applications.
Corrosion Inhibition Studies
A 2018 study by Chaouiki et al. focused on benzonitrile derivatives as corrosion inhibitors for mild steel. Their research indicates that these compounds, including 4-(isopentylamino)-3-nitrobenzonitrile, can significantly protect against corrosion, suggesting applications in materials science and engineering.
Charge Transfer Dynamics
Rhinehart, Challa, and McCamant (2012) explored the charge-transfer dynamics of 4-(Dimethylamino)benzonitrile. Their findings, as outlined in their publication, provide valuable insights into the molecular behavior of such compounds in excited states, which could have implications for photophysical applications.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(difluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-8(10)12-7-3-1-6(5-11)2-4-7/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMOYCCCAFJQKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920380 | |
| Record name | 4-(Difluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90446-25-6 | |
| Record name | 4-(Difluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Difluoromethoxy)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Z)-(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B1301543.png)









![Ethyl 2-[(2-chlorobenzoyl)amino]acetate](/img/structure/B1301574.png)


